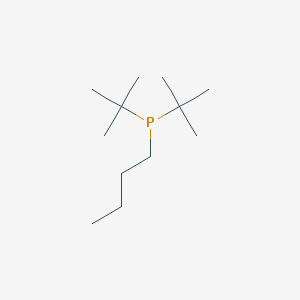

Di-t-butyl(n-butyl)phosphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butyl(ditert-butyl)phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27P/c1-8-9-10-13(11(2,3)4)12(5,6)7/h8-10H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFKBSRFAWDZHEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Di-t-butyl(n-butyl)phosphine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Bulky Alkylphosphines in Modern Chemistry

Di-t-butyl(n-butyl)phosphine is a sterically hindered, electron-rich tertiary phosphine that has garnered significant interest as a ligand in catalysis and as a reagent in organic synthesis. The unique combination of two bulky tert-butyl groups and a less sterically demanding n-butyl group imparts specific electronic and steric properties that are highly sought after in various chemical transformations. These properties make it a valuable tool in cross-coupling reactions, where it can promote challenging bond formations and influence the selectivity of catalytic processes. This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, safety considerations, and characterization techniques.

Synthetic Strategies: Navigating the Path to this compound

The synthesis of tertiary alkylphosphines, particularly those with bulky substituents, presents unique challenges due to steric hindrance and the air-sensitive nature of the reactants and products. The most prevalent and effective methods for the synthesis of this compound involve the formation of a phosphorus-carbon bond by reacting a di-t-butylphosphine precursor with an n-butylating agent. Two primary strategies are commonly employed:

-

Alkylation of a Di-t-butylphosphide Salt: This approach involves the deprotonation of di-t-butylphosphine with a strong base, such as an organolithium reagent, to form a lithium di-t-butylphosphide intermediate. This highly nucleophilic species then readily reacts with an n-butyl halide (e.g., n-butyl bromide) to yield the desired tertiary phosphine.

-

Reaction of Chlorodi-t-butylphosphine with an n-Butyl Organometallic Reagent: This method utilizes the electrophilic nature of the phosphorus atom in chlorodi-t-butylphosphine. Reaction with a nucleophilic n-butyl organometallic reagent, such as n-butyllithium or an n-butyl Grignard reagent (n-BuMgBr), results in the displacement of the chloride ion and the formation of the P-C bond.

The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction. Both routes are effective and can provide good yields of the target compound when performed under appropriate inert atmosphere conditions.

Mechanistic Insights: Understanding the Core Reactions

The synthesis of this compound via the alkylation of di-t-butylphosphine with n-butyllithium and subsequent reaction with n-butyl bromide proceeds through a two-step mechanism.

Caption: Workflow for the safe handling of pyrophoric reagents.

Characterization: Confirming the Identity and Purity

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

-

³¹P NMR: This is the most diagnostic technique for phosphine compounds. This compound is expected to show a single resonance in the ³¹P{¹H} NMR spectrum. The chemical shift will be influenced by the electronic and steric environment of the phosphorus atom. Based on similar trialkylphosphines, the chemical shift is anticipated to be in the range of +20 to +40 ppm. [1]* ¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl and n-butyl groups. The tert-butyl protons will appear as a doublet due to coupling with the phosphorus atom, while the protons of the n-butyl group will exhibit more complex splitting patterns due to both proton-proton and proton-phosphorus coupling.

-

¹³C NMR: The carbon NMR spectrum will also display distinct signals for the carbon atoms of the tert-butyl and n-butyl groups, with characteristic coupling to the phosphorus atom.

Conclusion

The synthesis of this compound, while requiring careful handling of air-sensitive and pyrophoric materials, is a reproducible process that provides access to a valuable ligand for catalysis and organic synthesis. The methods outlined in this guide, based on well-established principles of organophosphorus chemistry, offer reliable routes to this important compound. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can confidently synthesize and utilize this compound in their scientific endeavors.

References

-

The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC - NIH. Available at: [Link]

-

n-Butyllithium - Wikipedia. Available at: [Link]

-

Caution! tert-Butylithium is extremely pyrophoric and must not be allowed to come into contact with the atmosphere. This reagent should only be handled by individuals trained in its proper and safe use. It is recommended that transfers be carried out by using a 20-mL or smaller glass syringe filled to no more than 2/3 capacity, or by cannula. For a discussion of procedures for handling air-sensitive reagents, see Aldrich Technical Bulletin AL-134. [Note added August 2009] - Organic Syntheses. Available at: [Link]

-

Phosphine, bis(1,1-dimethylethyl)- | C8H19P | CID 136643 - PubChem. Available at: [Link]

-

This compound, Min. 97% - LookChem. Available at: [Link]

-

Di-tert-butylphosphine oxide | Request PDF. Available at: [Link]

-

Metal-free catalytic nucleophilic substitution of primary alcohols with secondary phosphine oxides - Green Chemistry (RSC Publishing). Available at: [Link]

-

Di-tert-butylphenylphosphine | C14H23P | CID 316378 - PubChem. Available at: [Link]

-

Supplementary Material for - The Royal Society of Chemistry. Available at: [Link]

-

Electrochemically Induced Sequential Phosphorylation/Cyclization Access to Phosphorylated Pyridophenanthridines - American Chemical Society. Available at: [Link]

-

The synthesis of deuteriated tri‐tert‐butyl phosphine - ResearchGate. Available at: [Link]

-

Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. Available at: [Link]

-

NMR Spectroscopy :: 31P NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

-

Phosphine-catalyzed asymmetric allylic alkylation of secondary phosphine... - ResearchGate. Available at: [Link]

-

A Boryl-Substituted Diphosphene: Synthesis, Structure, and Reaction with n-Butyllithium To Form a Stabilized Adduct by pπ-pπ Interaction - PubMed. Available at: [Link]

-

Cobalt-Catalysed Asymmetric Addition and Alkylation of Secondary Phosphine Oxides for the Synthesis of P-Stereogenic Compounds - PubMed. Available at: [Link]

-

n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Available at: [Link]

-

A Crystalline In(II) Hydride - American Chemical Society. Available at: [Link]

-

Coordination chemistry and catalysis with secondary phosphine oxides - RSC Publishing. Available at: [Link]

-

Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy - YouTube. Available at: [Link]

Sources

Structural Analysis and Catalytic Implications of Di-tert-butyl(n-butyl)phosphine

Technical Guide for Chemical Biology & Organometallic Research

Executive Summary

Di-tert-butyl(n-butyl)phosphine (

Molecular Architecture & Steric Parameters[1][2]

The reactivity of

Geometric & Steric Analysis

Unlike

| Parameter | Value / Range | Structural Implication |

| Geometry | Trigonal Pyramidal | |

| Tolman Cone Angle ( | ~170–175° (Est.)[1] | Slightly smaller than |

| Buried Volume ( | High (>35%) | Indicates significant shielding of the metal center, preventing catalyst deactivation via dimerization.[1] |

| Electronic Parameter | Strongly | High |

The "Flexible Tail" Effect

The

Spectroscopic Signatures & Characterization

Accurate identification of

P NMR Spectroscopy

Phosphorus NMR is the primary tool for purity assessment.[1] The chemical shift is sensitive to the steric compression around the phosphorus nucleus.[2]

-

Chemical Shift (

): Expected range +25 to +45 ppm (relative to -

Oxidation Impurity (

): Typically shifts downfield by 30–50 ppm relative to the phosphine, or appears in the +50 to +70 ppm range depending on solvent interaction.[1] -

Protonation ($[tBu_2(nBu)PH]^+ $): Appears as a doublet with a large

coupling constant (>400 Hz).[1]

H NMR Features

-

Region: Strong doublet at

-

Region: Multiplets.[1] The

Experimental Protocols: Handling & Synthesis

Safety Warning:

Anaerobic NMR Sample Preparation

To ensure data integrity and safety, follow this self-validating protocol.

Reagents:

-

Analyte:

[1][6] -

Solvent:

(Benzene-d6) or -

Internal Standard (Optional):

(if quantification is needed).

Workflow:

Figure 1: Anaerobic workflow for characterization of pyrophoric phosphines.

Quality Control Check

Before using the ligand in catalysis, verify the Oxide Index :

-

Acceptance Criteria:

purity.

Structural Influence on Catalytic Cycles

In Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig Amination), the structural features of

Mechanism of Action

-

Oxidative Addition: The high electron density on Phosphorus pushes electron density onto the Pd center, making it more nucleophilic.[1] This accelerates the cleavage of strong bonds (e.g., Ar-Cl).[1]

-

Transmetallation/Binding: The

-butyl tail provides steric relief, allowing the incoming nucleophile (amine/boronic acid) to bind without severe repulsion.[1] -

Reductive Elimination: The massive steric bulk of the two

groups destabilizes the Pd(II) complex, forcing the organic partners together and expelling the product to regenerate the Pd(0) species.[1]

Figure 2: Catalytic cycle highlighting the specific structural contributions of the ligand.

Comparative Data Table

| Feature | |||

| Steric Bulk | High (Asymmetric) | Very High (Symmetric) | High |

| Cone Angle | ~175° | 182° | 170° |

| Air Stability | Pyrophoric | Pyrophoric | Air-Sensitive |

| Primary Utility | Coupling of sterically hindered or "tricky" substrates where | Activation of Aryl Chlorides; highly deactivated substrates.[1] | Suzuki Coupling; general purpose bulky ligand.[1] |

| Crystallinity | Often Oil/Low-melting solid | Solid | Solid |

References

-

Strem Chemicals / Ascensus. Di-t-butyl(n-butyl)phosphine Product Data & Safety. Retrieved from

-

Sigma-Aldrich (Merck). Phosphine Ligands in Catalysis: Technical Bulletins. Retrieved from

-

Tolman, C. A. (1977).[1] Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews. (Foundational reference for Cone Angle concept).

-

Hartwig, J. F. (Various).[1][7][8] Organotransition Metal Chemistry: From Bonding to Catalysis. (Authoritative text on Pd-catalyzed mechanisms).

-

ChemicalBook. this compound CAS 29949-72-2 Properties. Retrieved from

Sources

- 1. Di-tert-butylphenylphosphine | C14H23P | CID 316378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The synthesis of deuteriated tri‐tert‐butyl phosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphine, bis(1,1-dimethylethyl)- | C8H19P | CID 136643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tri-n-butylphosphine 97 998-40-3 [sigmaaldrich.com]

- 5. Tributylphosphine | C12H27P | CID 13831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2016025359A1 - Processes for the preparation of a bace inhibitor - Google Patents [patents.google.com]

- 7. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]

Di-t-butyl(n-butyl)phosphine CAS number and identifiers

Executive Summary

Di-tert-butyl(n-butyl)phosphine (CAS 29949-72-2) represents a critical class of electron-rich, sterically demanding alkyl phosphines. Often overshadowed by its symmetric congener tri-tert-butylphosphine (

Part 1: Chemical Identity & Physiochemical Profile

The efficacy of Di-tert-butyl(n-butyl)phosphine stems from its specific structural geometry. The two tert-butyl groups provide a large cone angle, facilitating the formation of highly active, mono-ligated transition metal species, while the n-butyl group modulates solubility and prevents the extreme steric crowding that can sometimes inhibit substrate coordination in

Table 1: Critical Identifiers & Properties

| Parameter | Specification |

| Chemical Name | Di-tert-butyl(n-butyl)phosphine |

| Synonyms | Butyl-di-tert-butylphosphine; CYTOP® 202 |

| CAS Number | 29949-72-2 |

| Molecular Formula | |

| Molecular Weight | 202.32 g/mol |

| Physical State | Colorless Liquid |

| Boiling Point | 95-99 °C (at 12 Torr) |

| Solubility | Soluble in toluene, THF, hexane, dichloromethane |

| Air Sensitivity | High (Oxidizes to phosphine oxide; potentially pyrophoric) |

| SMILES | CCCCP(C(C)(C)C)C(C)(C)C |

Part 2: Ligand Design & Electronic Logic

To apply this ligand effectively, one must understand its influence on the catalytic cycle.

-

Electronic Parameter (Donicity): The presence of three alkyl groups renders the phosphorus center highly basic (high

of the conjugate acid). This increases electron density on the metal center, accelerating the oxidative addition of unreactive electrophiles (e.g., aryl chlorides). -

Steric Parameter (Cone Angle): While

has a cone angle of ~182°, replacing one

Diagram 1: Structural Influence on Catalysis

Caption: The structural duality of steric bulk (t-Bu) and flexibility (n-Bu) drives catalytic performance.

Part 3: Synthesis Protocol

While commercially available, in-house synthesis is often required for scale-up or freshness. The most robust route involves the copper-catalyzed alkylation of di-tert-butylchlorophosphine.

Safety Warning: All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk or glovebox techniques. Phosphines are toxic and air-sensitive.

Reagents:

-

Di-tert-butylchlorophosphine (

) -

n-Butylmagnesium chloride (Grignard reagent, 2.0 M in THF)

-

Solvents: Anhydrous THF, Degassed Toluene, Degassed Water/H2SO4.

Step-by-Step Workflow:

-

Catalyst Preparation: In a flame-dried 3-neck flask under Argon, charge

(1.0 eq) and CuCl (0.01 eq). Dissolve in anhydrous THF. -

Grignard Addition: Cool the solution to 0°C. Add n-Butylmagnesium chloride (1.2 eq) dropwise via a pressure-equalizing addition funnel. The exotherm must be controlled to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by GC or

NMR (disappearance of -

Workup (The "Salt" Method for Purity):

-

Note: Direct distillation can be dangerous if peroxides are present. Acid extraction is safer.

-

Quench carefully with degassed dilute

. The phosphine is protonated and moves to the aqueous layer. -

Wash the aqueous layer with toluene to remove organic impurities.

-

Basify the aqueous layer (pH > 10) with degassed NaOH under Argon. The phosphine separates as an oil.[1][2][3]

-

Extract with degassed hexane/toluene.

-

-

Isolation: Dry the organic layer over

, filter, and concentrate. Vacuum distillation yields the pure colorless liquid.

Diagram 2: Synthesis Pathway

Caption: Copper-catalyzed Grignard addition followed by acid-base purification ensures high purity.

Part 4: Catalytic Applications

Di-tert-butyl(n-butyl)phosphine is specifically indicated when standard ligands (like

1. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura / Heck)

This ligand excels in creating the

-

Protocol Insight: Use a Ligand:Pd ratio of 1:1 to 1.5:1. Excess ligand is detrimental as it inhibits the formation of the active mono-ligated species.

-

Solvent System: Toluene or Dioxane at 80–100°C.

2. Synthesis of BACE Inhibitors

This specific ligand has been cited in the industrial synthesis of Verubecestat intermediates.[4] Its selection over

3. Carbonylation Reactions

The ligand's bulk protects the metal center from CO poisoning (saturation), allowing for efficient carbonylation of aryl halides to esters or amides.

Part 5: Handling & Safety Directives

1. Storage:

-

Must be stored under Argon/Nitrogen.

-

Recommended temperature: 2–8°C.

-

Over time, white solids (phosphine oxide) may appear; if significant, redistill or filter under inert gas.

2. Toxicity:

-

Like most alkyl phosphines, it is toxic if inhaled or absorbed.

-

Odor: Characteristic penetrating, garlic-like odor. Use only in a well-ventilated fume hood.

3. Spillage:

-

Treat spills with dilute bleach (sodium hypochlorite) to oxidize the phosphine to the less toxic phosphine oxide before cleaning.

References

-

ChemicalBook. (2025).[5] this compound Properties and CAS Data.[5][6][7][8] Retrieved from

-

Strem Chemicals. (2024).[5] Product Catalog: this compound, min.[5][4][1][9] 97%. Retrieved from

-

European Patent Office. (2003).[1] Process for producing tertiary phosphine having bulky hydrocarbon group (EP1473297). Retrieved from

-

Sigma-Aldrich. (2024). Phosphine Ligands for Catalysis: Di-tert-butylphosphine derivatives.[4][10] Retrieved from

-

Syensqo (Solvay). (2024). Phosphine Ligands Portfolio (CYTOP Series). Retrieved from

Sources

- 1. data.epo.org [data.epo.org]

- 2. US7250535B2 - Process for producing tertiary phosphine - Google Patents [patents.google.com]

- 3. Tributylphosphine - Wikipedia [en.wikipedia.org]

- 4. WO2016025359A1 - Processes for the preparation of a bace inhibitor - Google Patents [patents.google.com]

- 5. This compound | 29949-72-2 [chemicalbook.com]

- 6. This compound CAS#: 29949-72-2 [amp.chemicalbook.com]

- 7. Cas 75-25-2,Bromoform | lookchem [lookchem.com]

- 8. strem.com [strem.com]

- 9. lookchem.com [lookchem.com]

- 10. syensqo.com [syensqo.com]

The Pyrophoric Protocol: Safe Handling of Di-t-butyl(n-butyl)phosphine

Topic: Di-t-butyl(n-butyl)phosphine: Safety, Handling, and Deactivation Protocols Content Type: Technical Whitepaper / Operational Guide Audience: Synthetic Chemists, Process Safety Engineers, and Drug Discovery Leads.[1]

Executive Summary

This compound (CAS: 29949-72-2) is a sterically demanding, electron-rich alkyl phosphine widely utilized as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling).[1] While its steric bulk enhances catalytic turnover, its high electron density renders it pyrophoric —capable of spontaneous ignition upon contact with atmospheric oxygen.

This guide moves beyond standard Safety Data Sheet (SDS) warnings to provide a causal analysis of the hazard and a rigorous, fail-safe operational framework for handling this reagent. The protocols herein prioritize engineering controls (glovebox/Schlenk lines) over administrative controls, adhering to the "Defense in Depth" safety philosophy.

Physicochemical Profile & Hazard Identification

To handle a reagent safely, one must understand its physical boundaries.[2][3][4] this compound is a liquid, unlike its solid analog Tri-tert-butylphosphine, making it arguably more hazardous due to the risk of splashing and rapid surface area expansion during a spill.[1]

Table 1: Technical Specifications

| Property | Value | Notes |

| CAS Number | 29949-72-2 | Distinct from Tri-t-butylphosphine (13716-12-6) |

| Formula | ||

| Molecular Weight | 202.32 g/mol | |

| Physical State | Liquid | Colorless to pale yellow |

| Boiling Point | 95–99 °C @ 12 Torr | High volatility under vacuum; careful when stripping solvents.[1][5][6] |

| Flash Point | < 25 °C (Est.)[1] | Pyrophoric (Catches fire spontaneously in air) |

| Density | ~0.83 g/mL | Lighter than water; will float and burn on top of aqueous waste.[1] |

The Mechanism of Hazard: Why is it Pyrophoric?

The pyrophoricity of alkyl phosphines is driven by the rapid, exothermic reaction of the phosphorus lone pair with molecular oxygen. Unlike aryl phosphines (e.g.,

Critical Insight: The reaction is autocatalytic and generates sufficient heat to vaporize the remaining liquid, creating a fireball. Water is not a viable extinguishing agent as it spreads the burning liquid and may generate phosphine gas (

Engineering Controls & Personal Protective Equipment (PPE)

Safety is achieved through redundancy.[1] Do not rely on a single barrier.

Primary Engineering Controls

-

Inert Atmosphere Glovebox: The gold standard.[1] All weighing, aliquoting, and reaction setup should occur here under

or -

Schlenk Line (Double Manifold): Acceptable for solution transfers if the glass is rigorously dried and purged.[1] Vacuum must be < 50 mTorr.[1]

PPE: The Last Line of Defense [1]

-

Body: Flame-resistant (FR) lab coat (Nomex or equivalent).[1] Synthetic fabrics (polyester/nylon) are prohibited as they melt into skin during a fire.[1]

-

Hands:

-

Eyes: Chemical splash goggles (ANSI Z87.1).[1] Face shield required for operations outside the glovebox.

Operational Protocol: Inert Liquid Transfer

Objective: Transfer reagent from a Sure/Seal™ bottle to a reaction vessel without atmospheric exposure.

Method A: Syringe Transfer (Schlenk Technique)

Prerequisites: Oven-dried glassware, inert gas source (

-

Pressure Equalization: Secure the reagent bottle with a clamp. Insert an inert gas line (via a needle) into the bottle septum to provide positive pressure.

-

Purge Syringe: Insert the syringe needle into the bottle headspace.[1] Pull inert gas in, then expel. Repeat 3x to remove air from the barrel.

-

Draw Reagent: Lower the needle into the liquid.[1] Draw slightly more than the required volume. Invert syringe and expel bubbles back into the bottle.

-

Transfer: Withdraw needle. Immediately pierce a rubber septum (or a cork) placed on the needle tip to shield it during transit to the reaction vessel.

-

Dispense: Pierce the reaction vessel septum and dispense slowly.

-

Wash: Immediately draw inert solvent (Hexane/Toluene) into the dirty syringe to dilute residual phosphine before cleaning.[1]

Visual Workflow: Decision Logic for Handling

Figure 1: Decision logic for selecting the appropriate handling method based on equipment availability.

Emergency Response & Deactivation (Quenching)

The "Dilute and Destroy" Principle: Never attempt to quench concentrated pyrophoric reagents. The heat of reaction will boil the quenching agent, creating a secondary hazard.

Routine Deactivation (Waste Disposal)

Use this protocol for cleaning syringes, empty bottles, or reaction leftovers.

-

Dilution: Dilute the residual phosphine with an inert hydrocarbon solvent (Hexanes or Toluene) to < 5% concentration.[1]

-

Why? This acts as a heat sink.[1]

-

-

Cooling: Place the vessel in an ice/water bath (

). -

Primary Quench: Slowly add Isopropanol (IPA) dropwise under inert gas flow.

-

Observation: Watch for bubbling or slight exotherm.[1]

-

-

Secondary Quench: Once IPA addition shows no reaction, add Methanol .

-

Final Kill: Add water dropwise.

-

Disposal: The resulting mixture contains phosphine oxides.[1][3] Dispose of as organic chemical waste (halogen-free).[1]

Emergency Spill Response

Scenario: You drop a bottle or syringe outside the hood.

-

Evacuate: Clear the immediate area. The liquid will likely ignite immediately.

-

Extinguish:

-

Contain: If not ignited (rare), cover with dry sand or vermiculite to prevent oxygen contact.[1]

-

Call EHS: Do not attempt to clean up a large unreacted spill yourself.

Visual Workflow: Emergency Logic

Figure 2: Emergency response decision tree for pyrophoric liquid spills.

References

-

ChemicalBook. (2025).[1][7] this compound CAS 29949-72-2 Properties and SDS.[1][8] Retrieved from [1]

-

Strem Chemicals (Ascensus). (2024).[1] Catalog Entry: this compound, min.[1][8] 97%. Retrieved from [1][8]

-

Sigma-Aldrich. (2024).[1][9] Safety Data Sheet: Di-tert-butylphosphine (Analogous Hazards).[1][7] Retrieved from [1]

-

University of California, Irvine (EHS). (2024).[1] Procedures for Safe Use of Pyrophoric Organolithium and Phosphine Reagents. Retrieved from [1]

-

Pacific Northwest National Laboratory (PNNL). (2025).[1] Handling Pyrophoric Reagents Protocol. Retrieved from [1]

-

American Chemical Society (ACS). (2010).[1] Safe storage, handling, and disposal of pyrophoric liquids and solids.[10][11] Chemical Health & Safety.[1][7][9][12] Retrieved from [1]

Sources

- 1. lookchem.com [lookchem.com]

- 2. cmu.edu [cmu.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tributylphosphine - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. This compound | 29949-72-2 [chemicalbook.com]

- 9. ehs.uci.edu [ehs.uci.edu]

- 10. pnnl.gov [pnnl.gov]

- 11. sarponggroup.com [sarponggroup.com]

- 12. fishersci.no [fishersci.no]

Methodological & Application

protocols for Buchwald-Hartwig reactions with Di-t-butyl(n-butyl)phosphine

Application Note: High-Efficiency Buchwald-Hartwig Amination using Di-t-butyl(n-butyl)phosphine

)Executive Summary & Ligand Profile[1]

This compound (

Why this modification matters:

-

Steric Modulation: While retaining the high steric demand required to promote reductive elimination (the rate-determining step in many aminations), the n-butyl chain slightly reduces the cone angle compared to

, potentially improving coordination kinetics with Pd(0). -

Solubility Profile: The linear alkyl chain enhances solubility in non-polar solvents (e.g., toluene, heptane) compared to the highly symmetric

. -

Catalytic Utility: It is most effectively deployed via Generation 3 (Gen-3) Palladacycle Precatalysts , which bypass the induction period associated with Pd(0) sources like

.

Primary Applications:

-

Coupling of unactivated Aryl Chlorides .

-

Amination of Aryl Mesylates (a specific strength of this ligand class).

-

Coupling of primary aliphatic amines and anilines.

Mechanistic Insight: The Monoligated Pathway

To successfully execute this reaction, one must understand that

The Causality of Failure:

-

Excess Ligand: Adding excess free ligand (

) can inhibit the reaction by forming inactive -

Oxidation: As an electron-rich alkylphosphine, free

is highly air-sensitive. Using the Gen-3 Precatalyst mitigates this by releasing the active species only in situ.

Figure 1: The monoligated catalytic cycle. Note that the active species is generated directly from the precatalyst, preventing off-cycle resting states.

Experimental Protocols

Protocol A: Standard Coupling (Aryl Chlorides/Bromides)

Best for: Routine synthesis, drug discovery libraries, and unactivated aryl chlorides.

Reagents:

-

Pd Source: Methanesulfonatopalladium(II) (Gen-3 Precatalyst).[1][2]

-

Alternative:

+

-

-

Base: Sodium tert-butoxide (

) or Potassium Phosphate ( -

Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Step-by-Step Methodology:

-

Vessel Preparation: Flame-dry a reaction vial (screw-cap with septum) or round-bottom flask containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Solids Addition:

-

Add Aryl Halide (1.0 equiv, if solid).

-

Add Amine (1.2 equiv, if solid).

-

Add Base (

, 1.4 equiv). Note: If substrate contains base-sensitive groups (esters, nitriles), switch to -

Add Gen-3 Precatalyst (1.0 – 2.0 mol%). Start with 1 mol% for bromides, 2 mol% for chlorides.

-

-

Evacuation: Seal the vessel. Evacuate and backfill with inert gas (Ar/

) three times. This is critical as -

Liquids Addition:

-

Add Anhydrous Solvent (Dioxane or Toluene) via syringe. Concentration: 0.2 M to 0.4 M relative to aryl halide.

-

Add Amine/Aryl Halide (if liquid) via syringe.

-

-

Reaction:

-

Stir vigorously.

-

Heat to 80°C - 100°C . Note: Unactivated aryl chlorides often require 100°C; Bromides may proceed at 60-80°C.

-

Monitor via LCMS/HPLC at 2 hours and 16 hours.

-

-

Workup:

-

Cool to room temperature.[3]

-

Dilute with EtOAc. Filter through a pad of Celite to remove Pd black and salts.

-

Concentrate and purify via flash chromatography.

-

Protocol B: Coupling of Aryl Mesylates

Best for: Phenol derivatives where the triflate is unstable or too expensive. This ligand excels at activating the C-OMs bond.

Optimization Matrix:

| Parameter | Recommendation | Rationale |

| Catalyst Loading | 2.0 - 4.0 mol% | C-OMs oxidative addition is slower than C-Br; higher loading ensures turnover. |

| Solvent | t-Amyl Alcohol | Higher boiling point than THF; promotes solubility of polar mesylates better than toluene. |

| Base | Carbonates are milder and compatible with mesylates, which can hydrolyze with strong alkoxides. | |

| Temperature | 100°C - 110°C | High thermal energy required to overcome activation barrier. |

Workflow Diagram:

Figure 2: Operational workflow for Buchwald-Hartwig amination using Gen-3 precatalysts.

Troubleshooting & Optimization Guide

Scenario 1: Low Conversion (<20%)

-

Cause: Catalyst poisoning or oxidation.

-

Solution: Ensure rigorous exclusion of air.[4] Switch from in-situ generation to the Gen-3 Precatalyst .

-

Check: Is the amine chelating? If using a diamine, the substrate might be poisoning the Pd. Increase catalyst loading to 5 mol%.

Scenario 2: Dehalogenation (Reduction of Ar-Cl to Ar-H)

-

Cause:

-hydride elimination from the amine or solvent is faster than reductive elimination. -

Solution: This ligand (

) is bulky, which usually favors reductive elimination. If reduction occurs, lower the temperature to 60-80°C and switch solvent to Toluene (less prone to hydride transfer than alcohols).

Scenario 3: Coupling of Secondary Acyclic Amines

-

Insight: These are sterically hindered.

-

Adjustment: Use LiHMDS (Lithium Hexamethyldisilazide) as the base in Toluene. The soluble base accelerates the deprotonation step, which can be rate-limiting for bulky amines.

Safety & Handling

-

Ligand Sensitivity: Free

is pyrophoric or highly oxidizable. Always handle the free ligand in a glovebox. The Gen-3 Precatalyst is air-stable in solid form but should be stored under inert gas for long-term stability. -

Base Hazards:

is moisture sensitive and corrosive. -

Palladium Waste: All Pd-containing waste must be segregated. Use thiourea or specific scavenger resins (e.g., SiliaMetS® Thiol) during workup to ensure ppm-level metal removal for pharmaceutical intermediates.

References

-

Bruno, N. C., et al. (2013). "Rapid and Scalable Synthesis of Innovative Second-Generation Palladacycle Precatalysts." Chemical Science. Link (Establishes the Gen-3 Precatalyst framework).

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link (Foundational guide on ligand selection).

-

Strem Chemicals. "Methanesulfonatopalladium(II) Product Page." Link (Commercial specification and specific ligand application).

-

Guram, A. S., et al. (2004). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry. Link (Discusses steric parameters of bulky alkyl phosphines).

Sources

Advanced Protocol: Application of Di-tert-butyl(n-butyl)phosphine in Suzuki-Miyaura Coupling

Executive Summary

This application note details the strategic use of Di-tert-butyl(n-butyl)phosphine (

The

Mechanistic Rationale & Ligand Design

The efficacy of

The Steric/Electronic Balance

-

Electron Density (High pKa): The two tert-butyl groups and one n-butyl group create an exceptionally electron-rich phosphorus center. This increases the nucleophilicity of the Pd(0) species, accelerating the Oxidative Addition step, which is the rate-determining step for aryl chlorides.

-

Steric Bulk (Cone Angle): The bulky tert-butyl groups result in a large cone angle (approx. 170-175°). This bulk favors the formation of the active monoligated species

rather than the inactive bis-ligated

Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting where

Figure 1: Catalytic cycle of Suzuki coupling using bulky alkyl phosphines. Blue arrow indicates electronic acceleration; Red arrow indicates steric acceleration.

Application Scope

This ligand is not a general-purpose replacement for

| Substrate Class | Challenge | |

| Aryl Chlorides | Strong C-Cl bond requires electron-rich Pd. | High basicity promotes oxidative addition at moderate temps (60-80°C). |

| Ortho-Substituted Aryls | Steric clash prevents transmetallation/coupling. | Monoligated Pd species creates an open coordination site. |

| Heterocycles (Pyridines) | Nitrogen coordination poisons catalyst. | Bulky ligand prevents N-binding to Pd center. |

| Electron-Rich Aryl Halides | Slow oxidative addition due to deactivated ring. | Ligand electron density compensates for substrate deactivation. |

Optimized Experimental Protocol

Materials Preparation

-

Ligand: Di-tert-butyl(n-butyl)phosphine (CAS 29949-75-5). Note: Store under Argon/Nitrogen. While more stable than

, it is still air-sensitive. -

Palladium Source:

(preferred for strictly anhydrous conditions) or -

Ratio: Pd:Ligand = 1:1.2 to 1:2. (A 1:1 ratio is often sufficient due to the bulky nature preventing bis-ligation).

Standard Protocol (Aryl Chloride Coupling)

Scale: 1.0 mmol substrate

-

Inerting: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Loading Solids: Add:

-

Aryl Chloride (1.0 equiv)

-

Boronic Acid (1.2 - 1.5 equiv)

-

Base:

(2.0 equiv) or KF (3.0 equiv). Note: Anhydrous bases are often preferred for this ligand system. - (1-2 mol%)

-

-

Loading Ligand:

-

If using neat liquid: Add

(1.2 - 2.4 mol%) via microsyringe. -

If using stock solution: Add calculated volume of ligand/toluene stock solution.

-

-

Solvent: Add anhydrous Toluene or Dioxane (3-5 mL). Note: THF is suitable for lower temperatures (<65°C).

-

Reaction: Seal the vessel. Heat to 80-100°C for 2-12 hours.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry organic phase over

, filter, and concentrate.

Protocol for "Difficult" Substrates (Verubecestat-type Intermediates)

For substrates containing sensitive functional groups (amides, sulfones) or high steric hindrance:

-

Solvent Switch: Use

-Butanol or a Toluene/Water (10:1) biphasic mix. The presence of trace water often accelerates the transmetallation step for bulky phosphines. -

Catalyst Pre-activation: Stir

and

Decision Matrix for Ligand Selection

Use the following logic tree to determine when to deploy

Figure 2: Selection strategy for bulky phosphine ligands.

References

- Title: Process for producing tertiary phosphine having bulky hydrocarbon group.

- Industrial Application (Verubecestat)

- General Suzuki Coupling with Bulky Phosphines: Title: Tri-tert-butylphosphine: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. Source: Synlett.

-

Mechanistic Insights (Fu Ligands)

- Title: A Versatile Catalyst for the Suzuki Cross-Coupling of Aryl Chlorides.

- Source: Journal of the American Chemical Society.

-

URL:[Link]

Application Notes & Protocols: Di-t-butyl(n-butyl)phosphine in Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Bromides

Introduction: The Challenge and the Solution in Modern Cross-Coupling

Palladium-catalyzed cross-coupling reactions are undeniably powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous syntheses in the pharmaceutical, fine chemical, and materials science industries.[1][2] A persistent challenge, however, has been the activation of readily available and cost-effective aryl chlorides.[3][4] Early catalytic systems struggled with the inertness of the C-Cl bond, necessitating the use of more reactive but expensive aryl bromides and iodides.[3][5]

The development of sterically hindered and electron-rich phosphine ligands revolutionized the field, enabling the efficient use of aryl chlorides as coupling partners.[3][5] Among these, Di-t-butyl(n-butyl)phosphine , commercially known as cataCXium® A, has emerged as a particularly effective ligand. Its unique combination of steric bulk and electron-donating properties facilitates the crucial oxidative addition step in the catalytic cycle, leading to high yields and impressive turnover numbers (TONs) even with challenging substrates.[1]

This guide provides an in-depth exploration of the application of this compound in palladium-catalyzed cross-coupling reactions, focusing on its use with aryl chlorides and bromides. We will delve into the mechanistic principles that underpin its efficacy, offer detailed, field-proven protocols for key transformations like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, and present data to guide your experimental design.

The Science of cataCXium® A: Why It Works

The success of this compound lies in its molecular architecture. The two bulky tert-butyl groups and the n-butyl group create a large cone angle, which promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium(0) species. This steric hindrance is also crucial for accelerating the final reductive elimination step, which releases the desired product and regenerates the active catalyst.

Simultaneously, the alkyl groups are strong electron donors, increasing the electron density on the palladium center. This enhanced nucleophilicity of the metal is vital for facilitating the oxidative addition of the electrophilic aryl halide, particularly the less reactive aryl chlorides, to the palladium(0) complex. This is often the rate-determining step in the catalytic cycle.[6]

The Catalytic Cycle: A Visual Representation

The following diagram illustrates the generally accepted mechanism for a palladium-catalyzed cross-coupling reaction, highlighting the key stages where the properties of this compound are critical.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Applications and Protocols

This compound has demonstrated exceptional performance in a variety of palladium-catalyzed cross-coupling reactions. Below are detailed protocols for two of the most significant transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling of Aryl Chlorides

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and the commercial availability and stability of boronic acids.[4] The use of this compound has been shown to be highly effective for the coupling of a wide range of aryl chlorides with arylboronic acids, often with very low catalyst loadings.[7]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials and Reagents:

-

Aryl chloride (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂; 0.005–1 mol%)

-

This compound (0.01–2 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, or a mixture with water)

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl chloride, arylboronic acid, palladium(II) acetate, and the base.

-

Ligand Addition: Add the this compound. Note that this ligand is air-sensitive and should be handled under an inert atmosphere.[8]

-

Solvent Addition: Add the degassed solvent via syringe.

-

Reaction: Stir the mixture at the desired temperature (typically 80–110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary: Suzuki-Miyaura Coupling with Aryl Chlorides

| Aryl Chloride | Boronic Acid | Pd (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | TON |

| 4-Chlorotoluene | Phenylboronic acid | 0.005 | 0.01 | K₃PO₄ | Toluene/H₂O | 100 | 87 | 17,400 |

| 4-Chloroanisole | Phenylboronic acid | 0.005 | 0.01 | K₃PO₄ | Toluene/H₂O | 100 | 60 | 12,000 |

| 2-Chlorobenzonitrile | Phenylboronic acid | 0.005 | 0.01 | K₃PO₄ | Toluene/H₂O | 100 | 100 | 20,000 |

| 1-Chloro-4-nitrobenzene | Phenylboronic acid | 0.005 | 0.01 | K₃PO₄ | Toluene/H₂O | 100 | 99 | 19,800 |

Data adapted from representative applications.

Buchwald-Hartwig Amination of Aryl Bromides and Chlorides

The Buchwald-Hartwig amination is a vital method for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[9] this compound and its analogs have shown superior activity in the amination of both aryl bromides and chlorides, often under milder conditions than other phosphine ligands.[10][11][12]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials and Reagents:

-

Aryl halide (bromide or chloride) (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Palladium source (e.g., Pd₂(dba)₃; 0.5–2 mol% Pd)

-

This compound (1–4 mol%)

-

Base (e.g., NaOtBu, K₃PO₄; 1.4–2.0 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

Step-by-Step Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium source, this compound, and the base to an oven-dried Schlenk tube.

-

Addition of Reagents: Add the aryl halide and the amine, followed by the degassed solvent.

-

Reaction: Seal the tube and heat the reaction mixture with stirring for the required time (typically 1-24 hours) at a temperature ranging from room temperature to 110 °C, depending on the reactivity of the aryl halide.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent and filtered through a pad of celite to remove palladium black and inorganic salts.

-

Purification: The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired arylamine.

Data Summary: Buchwald-Hartwig Amination

| Aryl Halide | Amine | Pd Source | Base | Temp (°C) | Yield (%) |

| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ | NaOtBu | RT | >95 |

| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ | NaOtBu | 80 | >95 |

| 1-Bromo-4-t-butylbenzene | Aniline | Pd₂(dba)₃ | NaOtBu | RT | >95 |

| 1-Chloro-4-t-butylbenzene | Aniline | Pd₂(dba)₃ | NaOtBu | 100 | 91 |

Data synthesized from studies on bulky alkylphosphine ligands.[11][12]

Trustworthiness and Self-Validation: Ensuring Success

-

Purity of Reagents: The success of these reactions is highly dependent on the purity of the reagents and the exclusion of oxygen and moisture. Solvents should be anhydrous and thoroughly degassed. Bases like NaOtBu are hygroscopic and should be handled in a glovebox.

-

Ligand-to-Metal Ratio: The optimal ligand-to-palladium ratio can vary. For many applications, a 1:1 to 2:1 ratio of phosphine to palladium is effective. However, this should be optimized for specific substrate combinations.

-

Choice of Base and Solvent: The choice of base and solvent is critical. Strong, non-nucleophilic bases like sodium tert-butoxide are common for aminations, while carbonates and phosphates are often used in Suzuki couplings. Toluene and dioxane are common solvents due to their ability to dissolve the various components and their suitable boiling points.

Handling and Safety of this compound

This compound is an air-sensitive liquid.[13] It can react slowly with atmospheric oxygen.[8] Therefore, it is crucial to handle it under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[14] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[14] Always wear appropriate personal protective equipment, including gloves and safety glasses, when handling this reagent.[14]

Conclusion

This compound (cataCXium® A) is a highly effective ligand for a range of palladium-catalyzed cross-coupling reactions. Its unique steric and electronic properties enable the efficient coupling of challenging substrates like aryl chlorides, often with high yields and low catalyst loadings. The protocols and data presented in this guide serve as a starting point for researchers in drug discovery and development to harness the power of this versatile catalytic system. By understanding the principles behind its reactivity and adhering to careful experimental technique, scientists can reliably construct complex molecular architectures.

References

-

Hill, L. L., Moore, L. R., Huang, R., Craciun, R., Vincent, A. J., Dixon, D. A., Chou, J., Woltermann, C. J., & Shaughnessy, K. H. (2006). Bulky alkylphosphines with neopentyl substituents as ligands in the amination of aryl bromides and chlorides. The Journal of Organic Chemistry, 71(13), 4951–4955. [Link]

-

Shaughnessy, K. H., et al. (2006). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. Organic Chemistry Portal. [Link]

-

Busacca, C. A., et al. (2010). Practical Synthesis of Di-tert-Butyl-Phosphinoferrocene. Organic Syntheses, 87, 232. [Link]

-

Littke, A. F., & Fu, G. C. (2002). (e)-2-methyl-3-phenylacrylic acid butyl ester. Organic Syntheses, 78, 93. [Link]

-

Littke, A. F. (2002). Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation. DSpace@MIT. [Link]

-

Dubbaka, S. R., & Vogel, P. (2005). Tri tert -butylphosphine [P( t Bu) 3 ]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. Synlett, 2005(4), 709–710. [Link]

-

Vogel, P., & Dubbaka, S. R. (2005). Tri-tert-butylphosphine [P(t-Bu)3]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. SYNLETT, 2005(04), 709-710. [Link]

-

Wang, L., et al. (2008). Room-Temperature Palladium-Catalysed Suzuki-Miyaura Coupling of Arylboric Acid with Aryl Chlorides. Request PDF on ResearchGate. [Link]

-

Shaughnessy, K. H., et al. (2006). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides. Request PDF on ResearchGate. [Link]

- Beller, M., et al. (2017). Buchwald-hartwig arylation method for the preparation of tertiary amines.

-

Wang, Y., et al. (2023). A Core–Shell Elastic Flame Retardant with Superior Migration Resistance for Fire-Safe and Toughened Polyamide 66. MDPI. [Link]

-

Anonymous. (2020). Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

-

Hill, L. L., et al. (2006). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. PubMed. [Link]

-

Rojas Lab. (2023). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]

-

Fleck, M., et al. (2021). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry (RSC Publishing). [Link]

-

Valeur, E., & Bradley, M. (2009). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

Fu, G. C. (2000). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

-

Norris, J. (2018). The Suzuki reaction. YouTube. [Link]

-

Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

-

Wikipedia. (n.d.). Tributylphosphine. [Link]

-

PubChem. (n.d.). tert-Butylphosphine. [Link]

Sources

- 1. nacatsoc.org [nacatsoc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scispace.com [scispace.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Tributylphosphine - Wikipedia [en.wikipedia.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Bulky alkylphosphines with neopentyl substituents as ligands in the amination of aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides [organic-chemistry.org]

- 13. This compound | 29949-72-2 [chemicalbook.com]

- 14. chemicalbook.com [chemicalbook.com]

The Strategic Preparation and Application of Palladium Complexes with Di-t-butyl(n-butyl)phosphine: A Guide for Advanced Catalysis

Introduction: The Unseen Architect of Catalytic Power

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. The efficacy of these transformations is not solely dictated by the palladium center but is critically influenced by the ancillary ligands that coordinate to it. These ligands are the "unseen architects," meticulously shaping the catalyst's steric and electronic environment to dictate its reactivity, selectivity, and stability.[1] Among the pantheon of phosphine ligands, bulky, electron-rich trialkylphosphines have emerged as transformative players, enabling reactions that were once deemed prohibitively challenging.

This guide focuses on palladium complexes featuring Di-t-butyl(n-butyl)phosphine (P(t-Bu)₂(n-Bu)), a ligand that embodies the essential characteristics of this powerful class. Its significant steric bulk, arising from the two tert-butyl groups, combined with the strong electron-donating nature of the alkyl substituents, creates a highly active catalytic center. This unique combination facilitates the crucial oxidative addition step, even with unreactive substrates like aryl chlorides, and promotes the final reductive elimination to afford the desired product.[2] This document provides a comprehensive overview of the preparation of palladium complexes with P(t-Bu)₂(n-Bu), both as pre-formed (ex-situ) species and generated in the reaction mixture (in-situ), and offers detailed protocols for their application in key cross-coupling reactions.

Physicochemical Properties and Handling of this compound

This compound is a colorless, air-sensitive liquid.[3] Its pyrophoric nature necessitates careful handling under an inert atmosphere of nitrogen or argon.[4] Exposure to air can lead to oxidation to the corresponding phosphine oxide, rendering it inactive as a ligand.

| Property | Value | Reference |

| CAS Number | 29949-72-2 | [4] |

| Molecular Formula | C₁₂H₂₇P | [4] |

| Molecular Weight | 202.32 g/mol | [4] |

| Form | Liquid | [3] |

| Boiling Point | 95-99 °C @ 12 Torr | [3] |

| Sensitivity | Air sensitive | [3] |

Safety Precautions: Due to its pyrophoric and corrosive nature, this compound and its solutions must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including flame-retardant gloves, safety goggles, and a lab coat.[5][6] All manipulations should be performed using standard Schlenk line or glovebox techniques to prevent contact with air and moisture.[5][7]

Preparation of Palladium-P(t-Bu)₂(n-Bu) Catalyst Systems

The active catalytic species can be generated through two primary strategies: the use of a pre-formed, well-defined palladium complex (ex-situ) or by combining the ligand and a palladium precursor in the reaction vessel (in-situ). The choice of method depends on the desired level of control, reproducibility, and the specific requirements of the reaction.

In-Situ Catalyst Generation: A Flexible and Common Approach

The in-situ method is widely employed due to its operational simplicity. It involves the direct addition of the phosphine ligand and a suitable palladium precursor to the reaction mixture. The active catalyst, typically a monoligated Pd(0) species, is then formed under the reaction conditions.[8]

Common Palladium Precursors for In-Situ Generation:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable, air-tolerant Pd(0) source that is widely used.[9]

-

Palladium(II) Acetate (Pd(OAc)₂): A common Pd(II) precursor that is reduced in-situ to Pd(0) by various reagents in the reaction mixture, such as phosphines, amines, or solvents.

-

Bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂): A versatile Pd(II) precursor.[10]

Protocol 1: In-Situ Generation of Pd/P(t-Bu)₂(n-Bu) Catalyst for Cross-Coupling

-

Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), coupling partner (1.2 mmol), and base (e.g., Cs₂CO₃, K₃PO₄, 2.0 mmol).

-

Degassing: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

-

Solvent Addition: Add the desired anhydrous, degassed solvent (e.g., toluene, dioxane, 5 mL) via syringe.

-

Precursor and Ligand Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precursor and this compound. For a typical Pd:P ratio of 1:2, dissolve the appropriate amounts of the palladium source (e.g., Pd₂(dba)₃, 0.005 mmol, 4.6 mg) and P(t-Bu)₂(n-Bu) (0.02 mmol, 4.0 mg) in a small amount of the reaction solvent.

-

Catalyst Introduction: Add the catalyst solution to the reaction flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by TLC, GC, or LC-MS.

Causality: The use of an inert atmosphere is critical to prevent the oxidation of the electron-rich phosphine ligand and the Pd(0) species.[9] The choice of base and solvent is highly dependent on the specific cross-coupling reaction being performed.

Ex-Situ Preparation of a Defined Palladium(0) Complex: [Pd(P(t-Bu)₂(n-Bu))₂]

While in-situ methods are convenient, the use of a pre-formed, well-defined complex can offer greater reproducibility and allow for more precise control over the catalyst loading. The synthesis of bis(this compound)palladium(0) can be adapted from established procedures for analogous bulky phosphine complexes.[11]

Protocol 2: Synthesis of Bis(this compound)palladium(0)

This protocol is adapted from the synthesis of similar bis(trialkylphosphine)palladium(0) complexes and should be performed by personnel experienced in handling air-sensitive compounds.

-

Setup: In a glovebox, add [Pd(allyl)Cl]₂ (0.5 mmol, 183 mg) to a Schlenk flask containing a magnetic stir bar.

-

Ligand Addition: Dissolve this compound (2.1 mmol, 425 mg) in anhydrous, degassed THF (10 mL) and add it to the flask.

-

Reaction: Stir the resulting yellow solution at room temperature for 2 hours.

-

Reduction: Cool the mixture to -30 °C and add a solution of potassium tert-butoxide (1.1 mmol, 123 mg) in THF (5 mL) dropwise.

-

Workup: Allow the mixture to warm to room temperature and stir for an additional 1 hour. Remove the solvent under reduced pressure.

-

Purification: Extract the residue with cold pentane and filter to remove inorganic salts. Concentrate the filtrate under vacuum to yield the product as a solid, which should be stored under an inert atmosphere.

Causality: The use of a strong, non-nucleophilic base like potassium tert-butoxide facilitates the reductive elimination of the allyl and chloride ligands to generate the Pd(0) center. The entire procedure must be conducted under strictly anaerobic and anhydrous conditions to prevent decomposition of the product.

Applications in Cross-Coupling Reactions: Protocols and Mechanistic Insights

Palladium complexes of P(t-Bu)₂(n-Bu) are highly effective catalysts for a range of cross-coupling reactions, particularly those involving challenging substrates. The bulky and electron-donating nature of the ligand is key to their success.[2][12]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[13] Catalysts based on bulky trialkylphosphines have been shown to be exceptionally active for the coupling of a wide range of amines and aryl halides.[14]

Protocol 3: Buchwald-Hartwig Amination of an Aryl Chloride

-

Reaction Setup: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.01 mmol, 9.2 mg), this compound (0.04 mmol, 8.1 mg), sodium tert-butoxide (1.4 mmol, 135 mg), the aryl chloride (1.0 mmol), and the amine (1.2 mmol).

-

Solvent and Stirring: Add anhydrous, degassed toluene (2 mL), seal the vial, and stir at 100 °C for 12-24 hours.

-

Workup: After cooling to room temperature, dilute the reaction with ethyl acetate, filter through a pad of celite, and concentrate the filtrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insight: The bulky P(t-Bu)₂(n-Bu) ligand promotes the formation of a monoligated Pd(0) species, which is highly reactive towards the oxidative addition of the aryl chloride.[8] The steric hindrance also facilitates the final C-N bond-forming reductive elimination step.[12]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation. The use of bulky, electron-rich phosphines allows for the coupling of sterically hindered substrates and unreactive aryl chlorides at mild temperatures.[15]

Protocol 4: Suzuki-Miyaura Coupling of a Hindered Aryl Bromide

-

Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 mmol), the boronic acid (1.5 mmol), and K₃PO₄ (3.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the tube with argon three times.

-

Catalyst and Solvent: Add a pre-mixed solution of Pd(OAc)₂ (0.02 mmol, 4.5 mg) and this compound (0.04 mmol, 8.1 mg) in a 3:1 mixture of toluene and water (4 mL).

-

Reaction: Stir the biphasic mixture vigorously at 80 °C until the starting material is consumed.

-

Workup: Cool the reaction, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify by column chromatography.

Conclusion and Future Outlook

Palladium complexes bearing this compound represent a powerful class of catalysts for challenging cross-coupling reactions. The ligand's pronounced steric bulk and strong electron-donating character are pivotal in achieving high catalytic activity, particularly with economically attractive but less reactive aryl chlorides. The protocols detailed herein for both in-situ and ex-situ catalyst preparation provide researchers with flexible and reliable methods to access these potent catalytic systems. As the demand for more efficient and sustainable synthetic methodologies grows, the rational design of ligands like P(t-Bu)₂(n-Bu) will continue to be a driving force in expanding the frontiers of palladium catalysis, enabling the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

References

- Vertex AI Search. (n.d.). What are the properties and applications of Bis(tri-tert-butylphosphine)palladium(0)? Retrieved February 4, 2026.

- ResearchGate. (n.d.). Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. Retrieved February 4, 2026.

- ResearchGate. (n.d.). Bis(tri-tert-butylphosphine)palladium(0) [Pd(t-Bu3P)2]. Retrieved February 4, 2026.

- DSpace@MIT. (n.d.).

- MDPI. (n.d.). Synthesis and Characterization of Palladium(II) Complexes of Cross-Bridged Tetraazamacrocycles. Retrieved February 4, 2026.

- National Institutes of Health. (n.d.). The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands. Retrieved February 4, 2026.

- MDPI. (n.d.). Synthesis and Characterization of Pt(II) and Pd(II)

- Unknown Source. (2026, January 25).

- Journal of the American Chemical Society. (n.d.). Two-coordinate palladium(0) complexes, bis(di-tert-butylphenyphosphine)palladium and bis(tri-tert-butylphosphine)palladium. Retrieved February 4, 2026.

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 4, 2026, from [Link]

-

Royal Society of Chemistry. (2019, December 12). How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. Chemical Science. Retrieved February 4, 2026, from [Link]

- ChemicalBook. (2025, September 27).

- National Institutes of Health. (n.d.).

- ResearchGate. (n.d.). Preparation and properties of palladium(II) complexes of 3-oxo-1-(2,4,6-tri-t-butylphenyl)-1,3-diphosphapropenes. Retrieved February 4, 2026.

- SciSpace. (2005, February 22). Tri-tert-butylphosphine [P(t-Bu)3]: An Electron-Rich Ligand for Palladium in Cross-Coupling Reactions. Retrieved February 4, 2026.

- ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Retrieved February 4, 2026.

- Macmillan Group. (n.d.). Why C–N and C–O Couplings? Retrieved February 4, 2026.

- Wikipedia. (n.d.). Tributylphosphine. Retrieved February 4, 2026.

- ResearchGate. (2021, September 29). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved February 4, 2026.

- Royal Society of Chemistry. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Retrieved February 4, 2026.

- Unknown Source. (n.d.). Synthesis and structural characterization of Pd(II) and Pt(II) complexes with N, P and S donors.

- ECHEMI. (n.d.).

- National Institutes of Health. (n.d.). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Retrieved February 4, 2026.

- PubChem. (n.d.). Di-tert-butylphenylphosphine. Retrieved February 4, 2026.

Sources

- 1. nbinno.com [nbinno.com]

- 2. scispace.com [scispace.com]

- 3. This compound | 29949-72-2 [chemicalbook.com]

- 4. strem.com [strem.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.no [fishersci.no]

- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Page loading... [wap.guidechem.com]

- 12. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. macmillan.princeton.edu [macmillan.princeton.edu]

- 15. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]

Troubleshooting & Optimization

Technical Support Center: Temperature Effects on Di-t-butyl(n-butyl)phosphine (cataCXium® PnBu) Catalyst System Stability

Introduction: Welcome to the technical support center for Di-t-butyl(n-butyl)phosphine, a highly effective electron-rich and sterically demanding phosphine ligand, commercially known as cataCXium® PnBu. This ligand is a cornerstone in modern palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, prized for its ability to activate challenging substrates like aryl chlorides. However, the thermal stability of the resulting palladium-phosphine complex is a critical parameter that dictates the success, efficiency, and reproducibility of your experiments. Elevated temperatures, while often necessary to drive catalytic turnover, can also be the primary driver of catalyst deactivation.

This guide is structured to provide you, a researcher or drug development professional, with a clear understanding of the interplay between temperature and catalyst stability. We will move from foundational questions to specific, field-tested troubleshooting protocols to help you diagnose issues and optimize your reaction conditions for maximum yield and catalyst longevity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mode of thermal degradation for catalyst systems using this compound?

A1: The degradation is typically not of the phosphine ligand in isolation but rather a two-fold process involving the active catalyst complex, especially under reaction conditions:

-

Oxidation to Phosphine Oxide: Trialkylphosphines like this compound are susceptible to oxidation by trace oxygen, a process that is significantly accelerated at higher temperatures.[1][2] This oxidation converts the electron-donating phosphine into the corresponding phosphine oxide (P=O). The resulting phosphine oxide has no affinity for the palladium center, leading to the collapse of the catalytically active species. Rigorous degassing and maintaining a robust inert atmosphere (argon or nitrogen) are therefore critical.[3]

-

Catalyst Complex Decomposition: At excessively high temperatures (often >120 °C, though substrate-dependent), the palladium-phosphine complex itself can decompose.[4] This is often visually indicated by the formation of a black precipitate, commonly known as palladium black.[5] This precipitate consists of agglomerated, elemental palladium(0) which has lost its ligand sphere and is catalytically inactive for the desired cross-coupling reaction.

Q2: What is a safe and effective operating temperature range for reactions involving this ligand?

A2: There is no single "magic formula" for temperature.[6] However, a general starting point for many cross-coupling reactions using this compound is between 80 °C and 110 °C . The optimal temperature is a delicate balance; it must be high enough to facilitate challenging steps like oxidative addition, but not so high as to induce rapid catalyst decomposition.[4] For highly unreactive substrates, such as electron-rich aryl chlorides, temperatures at the higher end of this range may be necessary. Conversely, for more reactive substrates like aryl bromides or iodides, starting at a lower temperature (e.g., 80 °C) is advisable. A systematic temperature screen is always the most reliable method for optimization (see Protocol 1).

Q3: How does increasing temperature mechanistically affect the catalytic cycle and the rate of deactivation?

A3: According to the Arrhenius equation, increasing the reaction temperature increases the rate of all chemical reactions, including both the productive steps in the catalytic cycle and the off-cycle deactivation pathways.

-

Positive Effects: Higher temperatures increase the rate of oxidative addition (the initial activation of the aryl halide) and reductive elimination (the final product-forming step), leading to a faster overall reaction.

-

Negative Effects: The rates of ligand oxidation and thermal decomposition of the Pd-L complex also increase exponentially with temperature.

This relationship is visualized below. The goal is to operate in the "Optimal Window" where the rate of catalysis far exceeds the rate of deactivation.

Caption: Relationship between temperature and catalytic outcome.

Section 2: Troubleshooting Guide for Common Experimental Issues

Q4: My reaction is sluggish at 80 °C. Should I just increase the temperature to 110 °C?

A4: While increasing the temperature is a valid strategy for sluggish reactions, it should not be the first step.[6] A sudden, large temperature increase can push the reaction past its optimal point and into rapid decomposition. Before adjusting the temperature, you must validate the integrity of your setup. Follow this systematic workflow:

Caption: Troubleshooting workflow for a sluggish reaction.

Only after confirming that your reagents and experimental setup are flawless should you cautiously increase the temperature. An incremental increase allows you to find the "sweet spot" without overshooting into the decomposition zone.

Q5: I see a black precipitate forming in my reaction as it heats up. What is happening and how can I fix it?

A5: The formation of a black precipitate is the classic visual indicator of catalyst decomposition into palladium black.[5] This signifies that the phosphine ligand is no longer effectively stabilizing the palladium(0) nanoparticles, causing them to aggregate and fall out of solution.

Causality & Solutions:

| Probable Cause | Scientific Rationale | Recommended Solution |

| Excessive Temperature | The thermal energy is too high, causing the Pd-P bond to dissociate, leading to aggregation.[4] | Reduce the reaction temperature. If the reaction requires high heat, consider a more thermally stable ligand. |

| Presence of Oxygen | Trace O₂ oxidizes the phosphine ligand to phosphine oxide, which cannot stabilize the Pd(0) center. | Improve degassing procedures (e.g., use freeze-pump-thaw cycles instead of just bubbling with inert gas). Ensure a positive pressure of inert gas throughout the reaction.[7] |

| Incorrect Ligand:Palladium Ratio | An insufficient amount of ligand (a low L:Pd ratio) can lead to coordinatively unsaturated palladium species that are prone to aggregation.[7] | Ensure a slight excess of the phosphine ligand relative to the palladium source (e.g., a L:Pd ratio of 1.5:1 to 2:1). An extra equivalent of ligand can sometimes improve catalyst stability.[6] |

| Impure Reagents | Certain impurities can act as catalyst poisons, stripping the ligand from the metal center. | Use high-purity, recently purchased reagents and anhydrous, degassed solvents.[6] |

Section 3: Protocols & Methodologies

Protocol 1: Step-by-Step Guide for Optimizing Reaction Temperature

This protocol uses small-scale parallel screening to efficiently determine the optimal temperature for your specific substrates.

-

Preparation: In an inert atmosphere glovebox, prepare a stock solution of your palladium precatalyst and this compound ligand in your chosen reaction solvent.

-

Array Setup: Arrange an array of reaction vials (e.g., 5 vials) each containing a magnetic stir bar.

-

Reagent Addition: To each vial, add your limiting substrate, excess coupling partner, and base.

-

Catalyst Addition: Add an identical aliquot of the catalyst stock solution to each vial. Seal the vials tightly with screw caps containing PTFE septa.

-

Parallel Heating: Place the vials in a parallel synthesis block or separate heating blocks set to a range of temperatures (e.g., 70°C, 80°C, 90°C, 100°C, 110°C ). Ensure stirring is consistent across all vials.

-

Monitoring: After a set time (e.g., 2 hours), carefully take a small, quenched aliquot from each reaction for analysis by TLC, GC, or LC-MS.

-

Analysis: Compare the conversion to product and the formation of byproducts/impurities across the different temperatures. Note any visual signs of decomposition (color change, precipitation). The optimal temperature is the one that provides the highest yield of the desired product with minimal degradation in the shortest time.

Protocol 2: Recommended Handling and Storage of this compound

The stability of your ligand before it enters the reaction flask is paramount. Trialkylphosphines are sensitive to air and must be handled accordingly.[2]

-

Storage: The ligand should be stored in a tightly sealed container (e.g., a Sure/Seal™ bottle) under an argon or nitrogen atmosphere. Store in a refrigerator (2-8 °C) to minimize degradation over time.

-

Dispensing: Always handle the liquid ligand using air-free techniques. Use a clean, dry, nitrogen-flushed syringe or cannula to transfer the required amount.

-

Inert Atmosphere: Perform all transfers and additions of the ligand to the reaction vessel under a positive pressure of an inert gas.

-

Visual Check: Before use, visually inspect the liquid. It should be clear and colorless. Any discoloration or presence of particulate matter may indicate oxidation or degradation, and the ligand should be discarded.

References

-

Zhang, Y., et al. (2020). Effect of Oxidation Temperature on the Oxidation Process of Silicon-Containing Steel. MDPI. Retrieved February 4, 2026, from [Link]

-

American Chemical Society. (2021). Photoelectrochemical Synthesis of Benzo[b]phosphole Oxides via Sequential P–H/C–H Bond Functionalizations. Retrieved February 4, 2026, from [Link]

-

Shakeri, E., et al. (2023). Predicting the Air Stability of Phosphines. ResearchGate. Retrieved February 4, 2026, from [Link]

-

PubChem. (n.d.). tert-Butylphosphine. Retrieved February 4, 2026, from [Link]

-

Blümel, J., et al. (2018). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. ACS Omega. Retrieved February 4, 2026, from [Link]

-